![molecular formula C7H5Cl B14615354 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene CAS No. 60040-76-8](/img/structure/B14615354.png)
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobicyclo[410]hepta-1,3,5-triene is a chemical compound with a unique bicyclic structure It is a derivative of bicyclo[410]hepta-1,3,5-triene, where one of the hydrogen atoms is replaced by a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene typically involves the chlorination of bicyclo[4.1.0]hepta-1,3,5-triene. This can be achieved through various methods, including the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted bicyclo[4.1.0]hepta-1,3,5-trienes, while oxidation can produce a range of oxidized derivatives.
Applications De Recherche Scientifique
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene exerts its effects depends on the specific context in which it is used. In chemical reactions, the chlorine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene can be compared with other similar compounds such as:
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the chlorine substitution.
2-Bromobicyclo[4.1.0]hepta-1,3,5-triene: A similar compound where the chlorine atom is replaced by a bromine atom.
2-Iodobicyclo[4.1.0]hepta-1,3,5-triene: Another similar compound with an iodine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the effects of the chlorine atom on its chemical and physical properties.
Propriétés
Numéro CAS |
60040-76-8 |
|---|---|
Formule moléculaire |
C7H5Cl |
Poids moléculaire |
124.57 g/mol |
Nom IUPAC |
2-chlorobicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C7H5Cl/c8-7-3-1-2-5-4-6(5)7/h1-3H,4H2 |
Clé InChI |
GJVRTLIYDMCQQD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C1C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



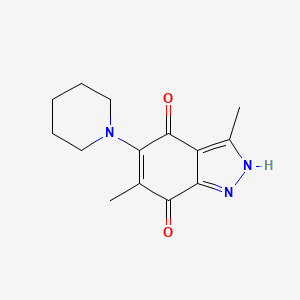
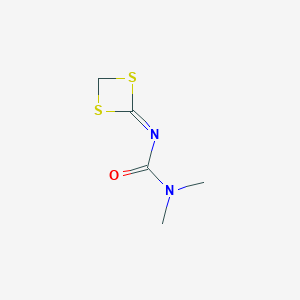
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
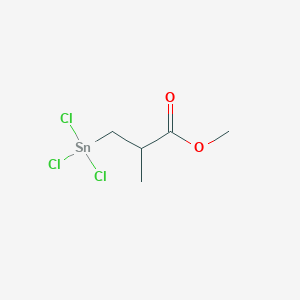
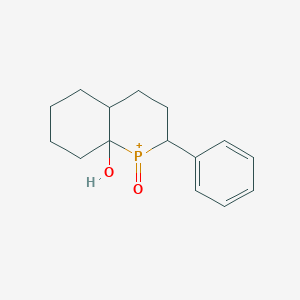
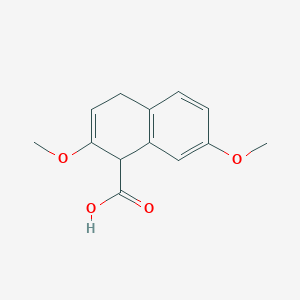
mercury](/img/structure/B14615352.png)
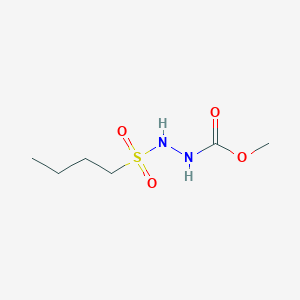

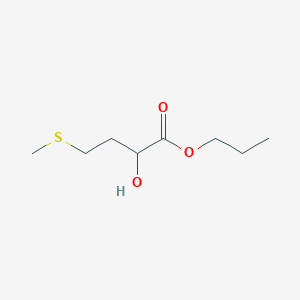
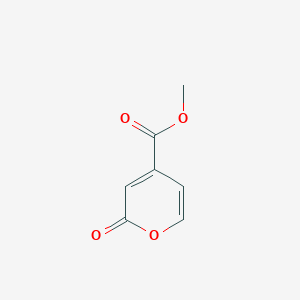
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
